

# Limit of detection (LOD) and limit of quantification (LOQ) for promethazine.

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# Detecting Promethazine: A Comparative Guide to Analytical Limits

For researchers, scientists, and professionals in drug development, understanding the analytical limits of detection and quantification for active pharmaceutical ingredients is paramount. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for promethazine, a widely used antihistamine, across various analytical methodologies. The data presented is supported by detailed experimental protocols to aid in methodological assessment and selection.

The determination of promethazine in different matrices, from pharmaceutical formulations to biological fluids, relies on a range of analytical techniques. The choice of method often depends on the required sensitivity, the complexity of the sample, and the available instrumentation. This guide summarizes the performance of several common methods, offering a side-by-side comparison of their reported LOD and LOQ values.

## Quantitative Comparison of Analytical Methods for Promethazine

The following table summarizes the LOD and LOQ values for promethazine as determined by various analytical techniques. These values are crucial for selecting the appropriate method for a specific research or quality control application.



Analytical Method	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)
Spectrophotometry			
UV-Vis Spectrophotometry	Pharmaceutical Formulation	0.2290 μg/mL[1]	0.754 μg/mL[1]
UV-Vis Spectrophotometry	Aqueous Solution	0.138 μg/mL[2]	-
Oxidative Coupling Reaction	Pharmaceutical Formulations	0.876489 μg/mL[3]	2.92163 μg/mL[3]
Ion-Pair Association Complex	-	0.35 μg/mL	-
Visible Spectrophotometry	Pure Form, Pharmaceuticals, Water	0.36 μg/ml	1.188 μg/ml
Spectrophotometry with Copper Nanoparticles	Pharmaceutical Formulation, Biological Fluids	0.39 μg/ml	1.18 μg/ml
Chromatography			
HPLC-UV	Pharmaceutical Formulations	0.04 μg/mL (for enantiomers)	0.07 μg/mL (for enantiomers)
LC-MS/MS	Swine Edible Tissues (muscle, liver, kidney)	0.05 μg/kg (for PMZ and PMZSO), 0.1 μg/kg (for Nor1PMZ)	0.1 μg/kg (for PMZ and PMZSO), 0.5 μg/kg (for Nor1PMZ)
LC-MS/MS	Swine Edible Tissues (fat)	0.05 μg/kg	0.1 μg/kg
Liquid Chromatography	Serum	1 μg/L	-
RP-HPLC	-	0.003% to 0.010% (w.r.t test) for	0.008% to 0.029% (w.r.t test) for



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## **Experimental Protocols**

A detailed understanding of the experimental conditions is crucial for replicating and comparing results. Below are summaries of the methodologies used to obtain the LOD and LOQ values presented above.

### **UV-Vis Spectrophotometry**

- Principle: This method is based on the measurement of the absorption of ultraviolet-visible radiation by promethazine hydrochloride in a solution. The concentration is determined by applying Beer-Lambert's law.
- Instrumentation: A dual-beam UV-Vis spectrophotometer with quartz cuvettes is typically used.

#### Procedure:

- Standard Solution Preparation: A stock solution of promethazine HCl is prepared by dissolving a known weight of the standard substance in a suitable solvent, such as distilled water or methanol. Serial dilutions are then made to prepare working standard solutions of various concentrations.
- Sample Preparation: For pharmaceutical tablets, a number of tablets are weighed, finely powdered, and a quantity of the powder equivalent to a specific amount of promethazine HCl is dissolved in the solvent. The solution is sonicated, filtered, and diluted to the desired concentration.
- Measurement: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax), which is approximately 248 nm for promethazine HCl. A calibration curve is constructed by plotting absorbance versus concentration of the standard solutions.
- LOD and LOQ Calculation: The LOD and LOQ are calculated from the calibration curve using the following equations: LOD = 3.3 × (standard deviation of the intercept / slope) and LOQ = 10 × (standard deviation of the intercept / slope).



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## **High-Performance Liquid Chromatography (HPLC)**

- Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For promethazine, reversephase HPLC is commonly employed.
- Instrumentation: An HPLC system equipped with a pump, injector, column (e.g., C18), and a
   UV or mass spectrometry (MS) detector.

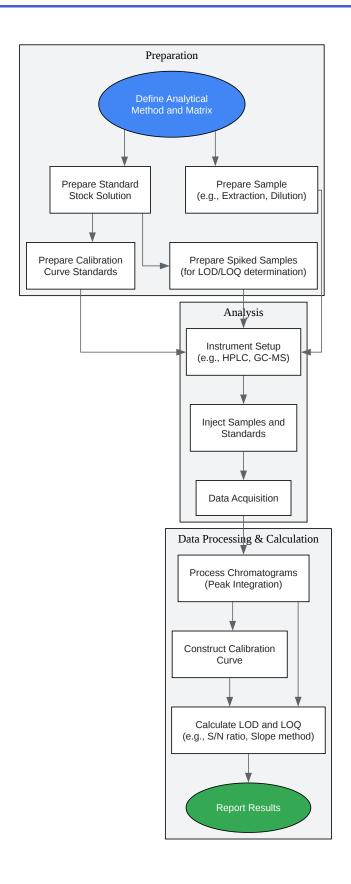
#### Procedure:

- Mobile Phase Preparation: A suitable mobile phase is prepared, for instance, a mixture of methanol, acetic acid, and triethylamine.
- Standard and Sample Preparation: As described for UV-Vis spectrophotometry, stock and working standard solutions are prepared. Sample solutions are also prepared by extraction and dilution. An internal standard may be added to both standard and sample solutions to improve accuracy.
- Chromatographic Conditions: The mobile phase is pumped through the column at a constant flow rate. A specific volume of the standard or sample solution is injected into the system. The detector is set at a wavelength that provides maximum sensitivity for promethazine (e.g., 254 nm).
- Data Analysis: The retention time and peak area of promethazine are recorded. A
  calibration curve is generated by plotting the peak area ratio (promethazine/internal
  standard) against the concentration.
- LOD and LOQ Calculation: The LOD and LOQ are determined based on the signal-tonoise ratio (S/N), where LOD is typically defined as an S/N of 3 and LOQ as an S/N of 10.
   Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

## **Experimental Workflow Diagram**

The following diagram illustrates a generalized workflow for determining the LOD and LOQ of an analyte such as promethazine using a chromatographic method.





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Caption: General workflow for LOD/LOQ determination.



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